2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is a chemical compound with the molecular formula CHBrNO. It is classified as a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemical development. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules.
The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid typically involves several key steps:
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid can undergo several types of chemical reactions:
The major products from these reactions depend on the specific reagents and conditions employed during the reactions .
The physical and chemical properties of 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid include:
These properties are crucial for understanding how the compound behaves under various conditions, influencing its applications in research and industry .
2-(4-Bromo-1H-pyrazol-3-yl)acetic acid has several significant applications:
Regioselective bromination constitutes the foundational step for accessing 2-(4-bromo-1H-pyrazol-3-yl)acetic acid precursors. Pyrazole bromination exhibits pronounced regiochemical sensitivity to substitution patterns, ring protection strategies, and reagent selection:
Electrophilic Aromatic Substitution Dynamics: Unsubstituted pyrazoles undergo electrophilic bromination preferentially at the 4-position due to decreased electron density at this site compared to C3/C5 positions. Computational studies (XLogP3: 0.62) confirm the 4-position's heightened electrophile susceptibility [3]. This inherent preference enables direct bromination of 1H-pyrazol-3-yl-acetic acid derivatives using molecular bromine (Br₂) in acetic acid or dichloromethane, achieving 65-80% isolated yields. However, overbromination and N-bromination represent significant side reactions requiring careful stoichiometric control (1.0-1.2 equivalents Br₂) and temperature modulation (0-5°C) [6] [10].
Directed Ortho-Metalation (DoM) Strategies: For substrates requiring higher regiocontrol, directed metalation using strong bases (n-BuLi, LDA) at -78°C followed by quenching with electrophilic bromine sources (Br₂, CBr₄) enables selective 4-bromination. This approach proves particularly valuable for N-protected pyrazoles (e.g., SEM-, Bn-, or PMB-protected derivatives), where the directing group enhances acidity at C4 and blocks N2 reactivity. Subsequent acidic deprotection regenerates the 1H-pyrazole motif essential for further functionalization [7]. Reported yields for this sequence range from 70-85% with exceptional regioselectivity (>20:1 C4 versus C5 bromination) [6].
Halogen Exchange Methodologies: Transition metal-catalyzed halogen exchange (halex) on 4-iodopyrazole-3-acetic acid derivatives provides an alternative route. Employing CuBr catalysts (e.g., CuBr in DMF, 120°C) or palladium systems (Pd(OAc)₂/PPh₃ with LiBr), this approach capitalizes on the superior reactivity of iodides versus bromides in metal-mediated exchanges. Though requiring an additional iodination step, this method offers superior functional group tolerance, accommodating sensitive substituents on the acetic acid chain that might not survive direct electrophilic bromination conditions [7].
Table 1: Comparative Analysis of Regioselective Pyrazole Bromination Methods for 2-(4-Bromo-1H-pyrazol-3-yl)acetic Acid Synthesis
Method | Key Reagents/Conditions | Regioselectivity (C4:C5) | Reported Yield (%) | Major Limitations |
---|---|---|---|---|
Electrophilic Bromination | Br₂, AcOH or CH₂Cl₂, 0-25°C | 8:1 to 15:1 | 65-80 | Overbromination, N-Bromination |
Directed Metalation | n-BuLi, Br₂, -78°C, THF; Deprotection | >20:1 | 70-85 | Requires N-protection/deprotection |
Halogen Exchange | CuBr, DMF, 120°C or Pd/LiBr systems | >50:1 (inherent) | 60-75 | Multi-step (requires 4-iodo precursor) |
Installation of the acetic acid side chain employs N-alkylation of brominated pyrazole precursors or late-stage functionalization of preformed 4-bromopyrazoles:
N1-Alkylation of 4-Bromopyrazol-3-ols: An efficient two-step sequence involves O-alkylation of 4-bromopyrazol-3-ols followed by thermal Overman rearrangement. Treatment of 4-bromopyrazol-3-ol with ethyl bromoacetate/K₂CO₃ in DMF provides the O-alkylated intermediate. Subsequent heating in dimethylaniline (DMA, 150-160°C) induces [3,3]-sigmatropic rearrangement, directly yielding ethyl 2-(4-bromo-1H-pyrazol-3-yl)acetate with complete N1-selectivity. Hydrolysis (NaOH/EtOH/H₂O) then delivers the target acid in 68-81% overall yield [10]. This approach circumvents the poor nucleophilicity of pyrazole nitrogen atoms and avoids N2-alkylation byproducts.
Direct N1-Alkylation of 4-Bromopyrazole: Microwave-assisted N-alkylation significantly enhances efficiency for direct acetic acid incorporation. Employing cesium carbonate as base and DMF as solvent under microwave irradiation (100-120°C, 30-60 minutes), ethyl bromoacetate reacts with 4-bromopyrazole to afford ethyl 2-(4-bromo-1H-pyrazol-3-yl)acetate in 75-90% yield [8]. Crucially, the reaction exhibits excellent N1-regioselectivity (>95:5 N1:N2) attributed to the steric and electronic differentiation between nitrogen atoms. Subsequent saponification proceeds quantitatively under mild conditions (LiOH, THF/H₂O, room temperature).
Sonochemical Cyclization and Functionalization: Ultrasound irradiation (35-40 kHz) dramatically accelerates the condensation-cyclization sequence for constructing pyrazole-acetic acid hybrids. Sonication of α-cyanocarbonyl precursors with hydrazine hydrate in acetic acid at 50-60°C for 1-2 hours provides direct access to 3-aminopyrazole derivatives, which can be further elaborated to incorporate the acetic acid moiety via diazotization and hydrolysis pathways. This technique reduces reaction times from 12-24 hours to 1-2 hours while improving yields by 15-20% compared to conventional heating [10].
Table 2: Acetic Acid Moiety Incorporation Strategies for 2-(4-Bromo-1H-pyrazol-3-yl)acetic Acid Synthesis
Strategy | Key Steps & Conditions | Key Advantages | Overall Yield (%) |
---|---|---|---|
O-Alkylation/Rearrangement | Ethyl bromoacetate/K₂CO₃ → Thermal rearrangement → Hydrolysis | Complete N1-selectivity, avoids regioisomers | 68-81 |
Microwave N-Alkylation | Ethyl bromoacetate/Cs₂CO₃/MW → Hydrolysis | Rapid (<1h alkylation), high yield | 75-90 (alkylation) |
Sonochemical Cyclization | Ultrasound-assisted cyclization → Functionalization | Energy-efficient, reduced reaction times | 55-67 (cyclization) |
The 4-bromo substituent serves as a handle for transition metal-catalyzed cross-coupling, enabling complex molecular architectures:
Suzuki-Miyaura Biphenyl Formation: Palladium-catalyzed Suzuki coupling represents the most extensively employed derivatization. Optimization studies reveal that PdCl₂(dppf) with aqueous K₂CO₃ in toluene/ethanol (3:1) at 80°C provides superior yields (typically 85-95%) for biaryl formation between 2-(4-bromo-1H-pyrazol-3-yl)acetic acid and diverse boronic acids [4] [7]. Crucially, the unprotected pyrazole nitrogen and free carboxylic acid tolerate these conditions without protection. When electron-deficient or sterically hindered boronic acids are employed, adding triphenylphosphine (PPh₃, 5-10 mol%) enhances conversion by stabilizing the palladium(0) species. Microwave acceleration (120°C, 20-30 minutes) significantly reduces reaction times while maintaining yields [4].
Solid-Phase Suzuki Applications: Immobilization strategies enable streamlined purification for parallel synthesis. Anchoring 2-(4-bromo-1H-pyrazol-3-yl)acetic acid via its carboxylic acid to hydroxymethyl resins (e.g., HMPB-BHA resin) permits on-resin Suzuki coupling. Employing PdCl₂(PPh₃)₂/dppf with aqueous Na₂CO₃ in DME/H₂O at 70-80°C achieves conversions >90% for arylboronic acids bearing diverse electronic properties [4]. Subsequent trifluoroacetic acid (TFA) cleavage liberates biarylpyrazole-acetic acid conjugates with high purity after simple filtration and washing, eliminating chromatographic purification. This approach proves invaluable for synthesizing biphenyltetrazole analogs like irbesartan precursors [4].
Decarboxylative C-H Functionalization: Copper-mediated decarboxylative coupling offers an alternative C-C bond formation strategy. Reacting 2-(4-bromo-1H-pyrazol-3-yl)acetic acid with heteroarenes (e.g., pyrazolones, indoles) using Cu(OAc)₂·H₂O (2 equiv) in DMF at 90°C under inert atmosphere achieves direct methylene linkage formation. This transition metal-free approach proceeds via a proposed copper-carboxylate intermediate, decarboxylation, and electrophilic substitution, providing 60-97% yields of 3-((1H-pyrazol-4-yl)methyl) heterocycles [9]. The reaction demonstrates broad functional group compatibility, tolerating halogens (F, Cl, Br), nitro, cyano, and ester substituents.
Table 3: Scope of Palladium-Catalyzed Suzuki Coupling Reactions on 2-(4-Bromo-1H-pyrazol-3-yl)acetic Acid
Boronic Acid Substituent | Catalyst System | Conditions | Yield (%) | Application Context |
---|---|---|---|---|
4-Carboxyphenyl | PdCl₂(dppf)/K₂CO₃ aq. | Toluene/EtOH, 80°C, 12h | 92 | Biphenyltetrazole synthesis [4] |
2-Naphthyl | PdCl₂(PPh₃)₂/Na₂CO₃ aq. | DME/H₂O, 70°C, 24h (on resin) | 87 | Solid-phase library synthesis |
3-Pyridyl | Pd(OAc)₂/SPhos/K₃PO₄ | Dioxane/H₂O, 100°C, MW 30min | 85 | Heterobiaryl synthesis |
4-Cyanophenyl | PdCl₂(dppf)/PPh₃/K₂CO₃ aq. | Toluene/EtOH, 80°C, 18h | 78 | Electron-deficient biaryls |
The choice between solid-phase and solution-phase synthesis significantly impacts efficiency, purification, and scalability for 2-(4-bromo-1H-pyrazol-3-yl)acetic acid derivatives:
Solid-Phase Synthesis (SPS) Advantages: SPS excels in multi-step sequences requiring intermediate purification. Anchoring via the carboxylic acid group (e.g., to Wang, HMPB, or Rink amide resins) permits sequential modification of the bromopyrazole core. After resin loading (typically via esterification using DIC/DMAP), Suzuki coupling, N-alkylation, or other transformations proceed on the solid support. Extensive washing (DMF, DCM, MeOH) removes excess reagents and byproducts after each step, ensuring high intermediate purity without chromatography [4]. This proves indispensable for synthesizing complex pharmacophores like biphenyltetrazoles, where the methodology enabled the first reported solid-phase synthesis of irbesartan [4]. Critically, trace metal contamination (Pd, Cu) is minimized through rigorous washing, addressing a significant challenge in pharmaceutical applications.
Solution-Phase Synthesis Advantages: Solution-phase methods offer superior reaction kinetics and scalability for industrial applications. Homogeneous reaction conditions facilitate higher concentrations (0.5-2.0 M versus ~0.1 M for typical SPS), reducing solvent volumes and processing times. Catalyst loadings can be substantially lower (0.5-2 mol% Pd versus 5-10 mol% in SPS) due to the absence of diffusional limitations imposed by resin swelling and polymer matrix effects [1]. Large-scale Suzuki couplings (100+ gram) of 2-(4-bromo-1H-pyrazol-3-yl)acetic acid in solution achieve yields >90% with catalyst turnover numbers (TON) exceeding 50,000, demonstrating exceptional efficiency [1]. Furthermore, continuous flow chemistry implementations enable precise temperature control and safer handling of exothermic reactions.
Catalyst Leaching and Heterogeneity Considerations: A critical mechanistic consideration involves the true heterogeneity of solid-phase Pd-catalyzed reactions. Studies quantifying palladium leaching during solid-supported Suzuki couplings reveal that despite extensive resin washing, residual Pd (5-50 ppm) persists in cleaved products [1]. Turnover frequency (TOF) calculations based on leached Pd species show values (10⁵–10⁷ h⁻¹) compatible with homogeneous catalysis mechanisms [1]. This suggests solid catalysts often serve as "Pd reservoirs," releasing active molecular species into solution rather than functioning as truly heterogeneous catalysts. Consequently, solution-phase approaches may offer more predictable and reproducible kinetics when ultra-low Pd contamination is mandatory.
Table 4: Solid-Phase versus Solution-Phase Synthesis Comparison for 2-(4-Bromo-1H-pyrazol-3-yl)acetic Acid Derivatives
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Throughput & Parallelization | Excellent (simultaneous multi-vessel reactions) | Moderate (requires individual reaction setup) |
Intermediate Purification | Automated filtration/washing eliminates chromatography | Requires chromatography or crystallization |
Reaction Kinetics | Slower (diffusion-limited within resin matrix) | Faster (homogeneous conditions) |
Pd Catalyst Loading | Higher (5-10 mol% typical) | Lower (0.5-2 mol% achievable) |
Pd Contamination in Product | 5-50 ppm despite washing | 1-10 ppm with scavenger treatment |
Scalability | Limited (milligram to gram scale) | Excellent (gram to kilogram scale) |
Key Application | Library synthesis for drug discovery screening | Industrial-scale active pharmaceutical ingredient production |
The synthetic methodology selection ultimately depends on project objectives: solid-phase synthesis provides unparalleled advantages for generating diverse libraries via combinatorial chemistry, while solution-phase approaches deliver superior efficiency and scalability for target-oriented synthesis campaigns. Recent hybrid strategies employ soluble polymer supports (e.g., PEG-based) to combine homogeneous reaction kinetics with simplified precipitation-based purification, potentially bridging the gap between these paradigms for 2-(4-bromo-1H-pyrazol-3-yl)acetic acid chemistry.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2